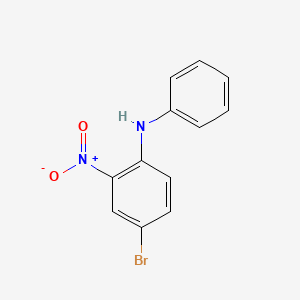

4-Bromo-2-nitro-N-phenylaniline

概要

説明

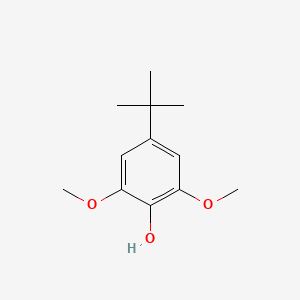

4-Bromo-2-nitro-N-phenylaniline is a chemical compound with the molecular formula C12H9BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .

Synthesis Analysis

The synthesis of 4-Bromo-2-nitro-N-phenylaniline involves several steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitro-N-phenylaniline consists of 12 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 293.116 Da and the monoisotopic mass is 291.984741 Da .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-nitro-N-phenylaniline are complex and involve multiple steps. For instance, the reaction conditions with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile at 7 - 25°C for 24 hours yield a 63% overall yield .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-nitro-N-phenylaniline include a molecular weight of 293.12 . The compound is a yellow solid .科学的研究の応用

Organic Chemistry

4-Bromo-2-nitro-N-phenylaniline is used in the field of organic chemistry . It is often used as a reagent in the synthesis of various organic compounds .

Application

It is used in the oxidative nucleophilic aromatic amination of nitrobenzenes .

Method of Application

The method involves the use of n-BuLi in hexanes, which is added to a solution of arylamine in dry THF. This mixture is then added to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene in dry THF. The resulting mixture is stirred at a low temperature, followed by the addition of KMnO4 and liquid NH3 .

Results

The result of this process is the synthesis of various nitro-N-aryl-anilines .

Optical Behavior Analysis

4-Bromo-2-nitro-N-phenylaniline is also used in the study of optical properties of organic nonlinear optical crystals .

Application

It is used in UV-Vis analysis to examine the optical properties of a 4B2MBN crystal .

Method of Application

The method involves the use of UV-Vis spectroscopy, a common technique in the field of optical behavior analysis .

Results

The results of this analysis can provide valuable information about the optical properties of the crystal .

Synthesis of Nitro-N-Aryl-Anilines

4-Bromo-2-nitro-N-phenylaniline is used in the synthesis of various nitro-N-aryl-anilines .

Application

It is used in the oxidative nucleophilic aromatic amination of nitrobenzenes .

Method of Application

The method involves the use of n-BuLi in hexanes, which is added to a solution of arylamine in dry THF. This mixture is then added to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene in dry THF .

Results

The result of this process is the synthesis of various nitro-N-aryl-anilines .

Material Science

4-Bromo-2-nitro-N-phenylaniline is used in the field of material science .

Application

It is used in the study of the properties of organic nonlinear optical crystals .

Method of Application

The method involves the use of UV-Vis spectroscopy, a common technique in the field of material science .

Results

The results of this analysis can provide valuable information about the properties of the crystal .

Buchwald–Hartwig Reaction

4-Bromo-2-nitro-N-phenylaniline is used in the Buchwald–Hartwig reaction .

Application

It is used in the synthesis of arylamines, which are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .

Method of Application

The method involves the use of a metal catalyst, such as Pd, and a variety of commercially available Pd complexes and ligands .

Results

The result of this process is the synthesis of various arylamines .

Material Safety

4-Bromo-2-nitro-N-phenylaniline is also used in the field of material safety .

Application

It is used in the study of the safety properties of organic compounds .

Method of Application

The method involves the use of personal protective equipment, such as dust masks, eyeshields, and gloves .

Results

The results of this analysis can provide valuable information about the safety properties of the compound .

Safety And Hazards

4-Bromo-2-nitro-N-phenylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

特性

IUPAC Name |

4-bromo-2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBRRJVPEFDOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499122 | |

| Record name | 4-Bromo-2-nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-N-phenylaniline | |

CAS RN |

16588-25-3 | |

| Record name | 4-Bromo-2-nitro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)